molecular formula C11H9NaO4S B11725352 Sodium 6-methoxynaphthalene-2-sulfonate

Sodium 6-methoxynaphthalene-2-sulfonate

Cat. No.: B11725352
M. Wt: 260.24 g/mol
InChI Key: KATWGOIXXDLFBD-UHFFFAOYSA-M
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Description

Sodium 6-methoxynaphthalene-2-sulfonate is an organic compound with the molecular formula C11H9NaO4S. It is a sodium salt derivative of 6-methoxynaphthalene-2-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methoxynaphthalene-2-sulfonate typically involves the sulfonation of 6-methoxynaphthalene. The process begins with the reaction of 6-methoxynaphthalene with sulfuric acid to form 6-methoxynaphthalene-2-sulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different naphthalene derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

Sodium 6-methoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through its sulfonate group, which can form ionic and hydrogen bonds with target molecules. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • Sodium 2-naphthalenesulfonate
  • Sodium 6-hydroxynaphthalene-2-sulfonate
  • Sodium 6-chloronaphthalene-2-sulfonate

Comparison: Sodium 6-methoxynaphthalene-2-sulfonate is unique due to its methoxy group, which imparts distinct chemical properties compared to other similar compounds. This functional group enhances its solubility and reactivity, making it more versatile in various applications. In contrast, other compounds like sodium 2-naphthalenesulfonate lack this methoxy group, resulting in different reactivity and application profiles .

Biological Activity

Sodium 6-methoxynaphthalene-2-sulfonate (SMNS) is an organosulfur compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of the available literature.

Chemical Structure and Properties

SMNS is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a sulfonate group at the 2-position. Its chemical formula is C11H11NaO4SC_{11}H_{11}NaO_4S. The presence of the methoxy and sulfonate groups significantly influences its solubility, reactivity, and biological interactions.

The biological activity of SMNS is primarily attributed to its ability to interact with various biomolecules. The sulfonate group allows for ionic interactions, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions may modulate biological pathways, making SMNS a candidate for further investigation in biochemical assays and therapeutic applications.

Antioxidant Properties

Recent studies indicate that SMNS exhibits antioxidant activity, potentially reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Enzyme Interaction

SMNS has been shown to interact with specific enzymes, influencing their activity. For example, it may modulate the activity of superoxide dismutase (SOD), an important enzyme in the defense against oxidative damage.

Cytotoxicity Studies

Research has demonstrated that SMNS can exhibit cytotoxic effects on certain cell lines. The degree of cytotoxicity is often concentration-dependent, suggesting a need for careful dosage in therapeutic contexts.

Case Studies

  • Antioxidant Activity Assessment : A study evaluating the antioxidant capacity of SMNS found that it effectively scavenged free radicals in vitro, indicating potential protective effects against oxidative stress-related diseases.
  • Cytotoxic Effects on Cancer Cells : In vitro experiments showed that SMNS induced apoptosis in human cancer cell lines at higher concentrations. The mechanism appears to involve ROS generation and subsequent activation of apoptotic pathways.
  • Enzyme Modulation : Another study highlighted the ability of SMNS to enhance SOD activity in cultured cells, suggesting its role in mitigating oxidative damage through enzyme modulation.

Comparative Analysis with Similar Compounds

The biological activities of SMNS can be compared with other naphthalene derivatives:

Compound NameStructure CharacteristicsUnique Features
Sodium 1-naphthalenesulfonateSulfonate at position 1Commonly used as a pH indicator
Sodium 7-methoxynaphthalene-2-sulfonateMethoxy at position 7Investigated as a biochemical probe
Sodium 4-hydroxybenzenesulfonateHydroxy group at position 4Used in organic synthesis

SMNS's unique positioning of substituents contributes to its distinct biological profile compared to these compounds.

Research Findings

  • Biochemical Assays : SMNS has been utilized as a fluorescent probe in biochemical assays due to its high solubility and ability to interact with biological molecules.
  • Therapeutic Potential : Ongoing research is exploring the potential of SMNS as a therapeutic agent in treating oxidative stress-related conditions and certain cancers.
  • Environmental Impact : Studies have also assessed the environmental fate of SMNS, indicating its stability under various conditions, which is crucial for evaluating its safety profile.

Properties

Molecular Formula

C11H9NaO4S

Molecular Weight

260.24 g/mol

IUPAC Name

sodium;6-methoxynaphthalene-2-sulfonate

InChI

InChI=1S/C11H10O4S.Na/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

KATWGOIXXDLFBD-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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